3',4'-Dihydrospiro[cyclobutane-1,2'-pyrano[2,3-b]pyridine]-4'-one
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Overview
Description
3’,4’-Dihydrospiro[cyclobutane-1,2’-pyrano[2,3-b]pyridine]-4’-one is a complex organic compound characterized by its unique spirocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dihydrospiro[cyclobutane-1,2’-pyrano[2,3-b]pyridine]-4’-one typically involves multicomponent reactions. One common method includes the reaction of cyclobutanone with pyrano[2,3-b]pyridine derivatives under specific conditions. The reaction often requires a catalyst and is conducted under controlled temperature and pressure to ensure the formation of the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dihydrospiro[cyclobutane-1,2’-pyrano[2,3-b]pyridine]-4’-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield fully saturated compounds .
Scientific Research Applications
3’,4’-Dihydrospiro[cyclobutane-1,2’-pyrano[2,3-b]pyridine]-4’-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3’,4’-Dihydrospiro[cyclobutane-1,2’-pyrano[2,3-b]pyridine]-4’-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3’,4’-Dihydrospiro[cyclopentane-1,2’-pyrano[2,3-b]pyridine]-4’-one
- Benzo[h]pyrano[2,3-b]quinoline derivatives
- Pyrano[2,3-b]quinoline derivatives
Uniqueness
3’,4’-Dihydrospiro[cyclobutane-1,2’-pyrano[2,3-b]pyridine]-4’-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
spiro[3H-pyrano[2,3-b]pyridine-2,1'-cyclobutane]-4-one |
InChI |
InChI=1S/C11H11NO2/c13-9-7-11(4-2-5-11)14-10-8(9)3-1-6-12-10/h1,3,6H,2,4-5,7H2 |
InChI Key |
CSAJXCYQNNYRAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(=O)C3=C(O2)N=CC=C3 |
Origin of Product |
United States |
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